molecular formula C9H7FO B3113140 5-Fluoro-4H-1-benzopyran CAS No. 1935297-56-5

5-Fluoro-4H-1-benzopyran

Cat. No.: B3113140
CAS No.: 1935297-56-5
M. Wt: 150.15 g/mol
InChI Key: GRUPAVXZAWKHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4H-1-benzopyran is a derivative of benzopyran, a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Benzopyrans have shown anticancerous activity in vitro .


Synthesis Analysis

A series of novel fluorescent 4H-1-benzopyrans was designed and developed as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture . The synthesis of five luminescent samarium (III) complexes based on 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands were reported .


Chemical Reactions Analysis

The detailed wavelength of absorption, excitation, and emission maxima and the Stokes shift of M-3 in different solvents were shown in Table 1 . The spectral intensity of the fluorescent molecules M-1, M-2, M-3 varied significantly with the increasing polarities of solvents .


Physical and Chemical Properties Analysis

Increasing concentrations of compound M-3 to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting a superior environmental sensitivity . The complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm .

Scientific Research Applications

Biological and Pharmacological Applications Fluoro-benzopyran derivatives exhibit a range of biological activities, making them valuable in drug development. Certain 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones have shown potent aldose reductase inhibitory activity, which is crucial for managing complications related to diabetes, such as cataract formation in rats (Unno et al., 1995). Furthermore, compounds with a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran structure, linked to an indole moiety, have shown dual affinity for 5-HT1A receptors and serotonin transporters, indicating their potential in developing novel antidepressants (Hatzenbuhler et al., 2006).

Advanced Materials and Chemical Properties The introduction of fluorine atoms into the benzopyran structure alters its physicochemical properties, such as enhancing its photochromic behavior in solution, which is of interest in materials science for developing light-responsive materials. The synthesis and characterization of fluoro-2H-1-benzopyran derivatives have been reported, where these compounds exhibit interesting photochromic properties in solution, underscoring the potential of fluorinated benzopyrans in materials science (Teral et al., 2005).

Mechanism of Action

The in vitro cellular uptake behavior and CLSM assay of cancer cell lines demonstrated that M-3 could easily enter the cell nucleus and bind to proteins with low toxicity .

Safety and Hazards

According to the Safety Data Sheet, there are no known hazards associated with 5-Fluoro-4H-1-benzopyran .

Future Directions

The synthesized near-infrared fluorescent molecules could provide a new direction for the development of optical imaging probes and potential further drugs . The interesting optical properties of complexes in the orange-red spectral region might be useful in electronic devices, bio-assays, and liquid lasers .

Properties

IUPAC Name

5-fluoro-4H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-2,4-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUPAVXZAWKHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=COC2=C1C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-4H-1-benzopyran
Reactant of Route 2
5-Fluoro-4H-1-benzopyran
Reactant of Route 3
5-Fluoro-4H-1-benzopyran
Reactant of Route 4
5-Fluoro-4H-1-benzopyran
Reactant of Route 5
5-Fluoro-4H-1-benzopyran
Reactant of Route 6
5-Fluoro-4H-1-benzopyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.